molecular formula C18H18FNO B1325680 3-Fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-28-0

3-Fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325680
CAS No.: 898770-28-0
M. Wt: 283.3 g/mol
InChI Key: RXAIYJPXQAHPSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-fluorobenzophenone with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrolidine group replaces a leaving group on the benzophenone ring .

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-3’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidinomethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both the fluorine atom and the pyrrolidinomethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for various applications .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAIYJPXQAHPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643197
Record name (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-28-0
Record name Methanone, (3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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